molecular formula C18H21N3O4S B5644373 3-(morpholin-4-ylcarbonyl)-N-(2-pyridin-2-ylethyl)benzenesulfonamide

3-(morpholin-4-ylcarbonyl)-N-(2-pyridin-2-ylethyl)benzenesulfonamide

Cat. No. B5644373
M. Wt: 375.4 g/mol
InChI Key: ZMMBZEJUODHNRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(morpholin-4-ylcarbonyl)-N-(2-pyridin-2-ylethyl)benzenesulfonamide typically involves cyclocondensation reactions and modifications of parent sulfonamide structures. For example, a study describes the synthesis of a related compound through cyclocondensation of a morpholine-substituted β-diketone with 4-hydrazinobenzenesulfonamide hydrochloride, indicating a multi-step synthetic route that can be adapted for related compounds (Kumar et al., 2020).

Molecular Structure Analysis

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have been reported, providing insights into their conformation and potential intermolecular interactions. For instance, differences in torsion angles and hydrogen bonding patterns can significantly affect the molecular conformation and stability of these compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactions of sulfonamide derivatives often involve their functional groups interacting with various reagents. For example, sulfonamide compounds can undergo nucleophilic substitution reactions or form coordination complexes with metals, indicating a versatile reactivity that can be exploited in synthetic chemistry and material science (Dura´n et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Although specific data on 3-(morpholin-4-ylcarbonyl)-N-(2-pyridin-2-ylethyl)benzenesulfonamide is not provided, related studies on sulfonamide derivatives offer valuable insights into understanding these properties (Ahamed et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, stability, and interactions with biological targets, are of significant interest. These properties are influenced by the structural features of the sulfonamide group, the nature of the substituents, and the overall molecular architecture. Studies on similar compounds have demonstrated their potential as enzyme inhibitors, highlighting the importance of chemical properties in the design of bioactive molecules (Supuran et al., 2019).

properties

IUPAC Name

3-(morpholine-4-carbonyl)-N-(2-pyridin-2-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(21-10-12-25-13-11-21)15-4-3-6-17(14-15)26(23,24)20-9-7-16-5-1-2-8-19-16/h1-6,8,14,20H,7,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMBZEJUODHNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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